1-(5-formylpyridin-2-yl)-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-formylpyridin-2-yl)-1H-pyrazole-4-carboxamide is a heterocyclic compound that features both a pyridine and a pyrazole ring. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both formyl and carboxamide functional groups makes it a versatile intermediate for various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-formylpyridin-2-yl)-1H-pyrazole-4-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common method includes the following steps:
Formation of the Pyridine Ring: The initial step involves the formation of the pyridine ring, which can be achieved through a condensation reaction of appropriate aldehydes and amines.
Introduction of the Formyl Group: The formyl group can be introduced via a Vilsmeier-Haack reaction, which involves the use of DMF (dimethylformamide) and POCl₃ (phosphorus oxychloride).
Formation of the Pyrazole Ring: The pyrazole ring is typically formed through a cyclization reaction involving hydrazine derivatives and β-diketones.
Carboxamide Formation:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and yield. The use of automated systems for reagent addition and temperature control would be essential to ensure consistency and safety in large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(5-formylpyridin-2-yl)-1H-pyrazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Electrophiles for Substitution: Halogens, alkyl halides, acyl chlorides.
Major Products
Oxidation: 1-(5-carboxypyridin-2-yl)-1H-pyrazole-4-carboxamide.
Reduction: 1-(5-hydroxymethylpyridin-2-yl)-1H-pyrazole-4-carboxamide.
Substitution: Various substituted pyrazole derivatives depending on the electrophile used.
Scientific Research Applications
1-(5-formylpyridin-2-yl)-1H-pyrazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with metal ions.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of 1-(5-formylpyridin-2-yl)-1H-pyrazole-4-carboxamide in biological systems involves its interaction with specific molecular targets. The formyl and carboxamide groups can form hydrogen bonds with biological macromolecules, influencing their activity. The compound may also act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
1-(5-formylpyridin-2-yl)-1H-pyrazole-4-carboxylate: Similar structure but with an ester group instead of a carboxamide.
1-(5-carboxypyridin-2-yl)-1H-pyrazole-4-carboxamide: Oxidized form with a carboxylic acid group.
1-(5-hydroxymethylpyridin-2-yl)-1H-pyrazole-4-carboxamide: Reduced form with an alcohol group.
Uniqueness
1-(5-formylpyridin-2-yl)-1H-pyrazole-4-carboxamide is unique due to the presence of both formyl and carboxamide groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate for further chemical modifications and applications in various fields.
Properties
CAS No. |
1519732-43-4 |
---|---|
Molecular Formula |
C10H8N4O2 |
Molecular Weight |
216.20 g/mol |
IUPAC Name |
1-(5-formylpyridin-2-yl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C10H8N4O2/c11-10(16)8-4-13-14(5-8)9-2-1-7(6-15)3-12-9/h1-6H,(H2,11,16) |
InChI Key |
JFXSAXQDLDAYRW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C=O)N2C=C(C=N2)C(=O)N |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.